molecular formula C18H21NO8S B264823 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide

Cat. No. B264823
M. Wt: 411.4 g/mol
InChI Key: DXJLVBDMTOTVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide, commonly known as DMOT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOT belongs to the class of chromenone derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of DMOT is not fully understood. However, it has been suggested that DMOT exerts its biological activities through the modulation of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. DMOT has also been found to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
DMOT has been found to exhibit various biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and cancer cell growth. DMOT has also been found to enhance the activity of various antioxidant enzymes, including SOD and CAT, which play a critical role in protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

DMOT has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, DMOT also has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for DMOT research. One potential direction is to investigate the potential of DMOT as a therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and asthma. Another potential direction is to investigate the potential of DMOT as a plant growth regulator to improve crop yield. Additionally, further research is needed to fully understand the mechanism of action of DMOT and its potential applications in material science.

Synthesis Methods

DMOT can be synthesized through a multi-step process involving the condensation of 3-acetylcoumarin with 4-methyl-2-oxo-2H-chromene-7-carbaldehyde, followed by the reaction with 4-hydroxythiophene-3-carboxylic acid. The final product is obtained by the acetylation of the amine group with acetic anhydride. The synthesis method has been optimized to yield DMOT with high purity and yield.

Scientific Research Applications

DMOT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMOT has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and asthma. DMOT has also been found to possess anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
In agriculture, DMOT has been found to enhance plant growth and improve crop yield, making it a potential candidate for use as a plant growth regulator. In material science, DMOT has been found to exhibit unique optical properties, making it a potential candidate for use in optoelectronic devices.

properties

Product Name

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide

Molecular Formula

C18H21NO8S

Molecular Weight

411.4 g/mol

IUPAC Name

2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(4-hydroxy-1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C18H21NO8S/c1-9-11(6-16(21)19-12-7-28(23,24)8-13(12)20)18(22)27-15-5-10(25-2)4-14(26-3)17(9)15/h4-5,12-13,20H,6-8H2,1-3H3,(H,19,21)

InChI Key

DXJLVBDMTOTVDT-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=CC(=CC(=C12)OC)OC)CC(=O)NC3CS(=O)(=O)CC3O

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC3CS(=O)(=O)CC3O

Origin of Product

United States

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